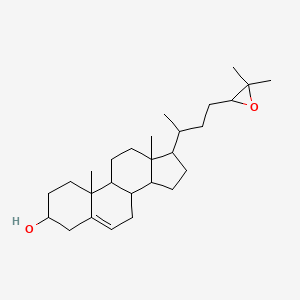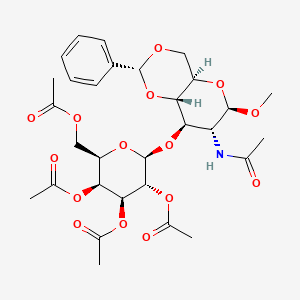
24(S),25-Epoxycholesterol (not deuterated)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24(S),25-Epoxycholesterol is an oxysterol, a type of oxidized cholesterol derivative. It is a naturally occurring compound in the body and plays a significant role in cholesterol metabolism. This compound is known for its ability to regulate cholesterol homeostasis by inhibiting cholesterol synthesis and promoting cholesterol efflux .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24(S),25-Epoxycholesterol typically involves the oxidation of desmosterol. One common method includes the Sharpless asymmetric hydroxylation of desmosterol acetate, which introduces the epoxide functionality at the 24th position . This reaction is stereoselective and ensures the production of the desired 24(S) isomer.
Industrial Production Methods: Industrial production of 24(S),25-Epoxycholesterol may involve similar synthetic routes but on a larger scale. The process often includes the use of specialized catalysts and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 24(S),25-Epoxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to further oxidize 24(S),25-Epoxycholesterol.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the epoxide group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of 24(S),25-Epoxycholesterol .
Scientific Research Applications
24(S),25-Epoxycholesterol has numerous applications in scientific research:
Mechanism of Action
24(S),25-Epoxycholesterol exerts its effects by acting as a ligand for liver X receptors. These receptors are nuclear receptors that regulate the expression of genes involved in cholesterol efflux and metabolism. By binding to liver X receptors, 24(S),25-Epoxycholesterol promotes the expression of genes that facilitate the removal of excess cholesterol from cells . Additionally, it inhibits the enzyme 3β-hydroxysterol Δ24-reductase, which is involved in the conversion of desmosterol to cholesterol .
Comparison with Similar Compounds
- 24(S)-Hydroxycholesterol
- 24-Ketocholesterol
- 27-Hydroxycholesterol
- 25-Hydroxycholesterol
Comparison: 24(S),25-Epoxycholesterol is unique among oxysterols due to its specific epoxide functionality at the 24th position. This structural feature allows it to interact differently with liver X receptors compared to other oxysterols. For instance, while 24(S)-Hydroxycholesterol and 27-Hydroxycholesterol also activate liver X receptors, the presence of the epoxide group in 24(S),25-Epoxycholesterol provides distinct regulatory effects on cholesterol metabolism .
Properties
IUPAC Name |
17-[4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSENKJZWYQXHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8083008.png)


![1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride](/img/structure/B8083032.png)
![(S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE](/img/structure/B8083033.png)


![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8083053.png)
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B8083067.png)
![4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(3,4,5-trihydroxybenzoyl)-b-D-galactopyranosyl]oxy]-](/img/structure/B8083087.png)

